molecular formula C7H12S B13273270 Dicyclopropylmethanethiol

Dicyclopropylmethanethiol

Cat. No.: B13273270
M. Wt: 128.24 g/mol
InChI Key: OHCIPSYWSSJOHV-UHFFFAOYSA-N
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Description

Dicyclopropylmethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive structure, which includes two cyclopropyl groups attached to a central methanethiol moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopropylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropylmethanethiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form dicyclopropylmethane disulfide.

    Reduction: Reduction of disulfides back to thiols is also possible using reducing agents such as dithiothreitol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom attacks electrophilic centers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.

    Substitution: Reactions often involve alkyl halides and bases like sodium hydrosulfide.

Major Products

    Oxidation: Dicyclopropylmethane disulfide.

    Reduction: Regeneration of this compound from its disulfide.

    Substitution: Various substituted thiols depending on the electrophile used.

Scientific Research Applications

Dicyclopropylmethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions.

    Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing molecules that can modulate redox states in cells.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of dicyclopropylmethanethiol involves its reactivity as a thiol. The sulfhydryl group can participate in redox reactions, forming disulfides and undergoing reduction back to thiols. This redox activity is crucial in biological systems, where thiols and disulfides play roles in maintaining cellular redox balance and in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol with a single methyl group.

    Ethanethiol: Contains an ethyl group instead of cyclopropyl groups.

    Cyclopropylmethanethiol: Similar structure but with only one cyclopropyl group.

Uniqueness

Dicyclopropylmethanethiol is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity and make it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

dicyclopropylmethanethiol

InChI

InChI=1S/C7H12S/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2

InChI Key

OHCIPSYWSSJOHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)S

Origin of Product

United States

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